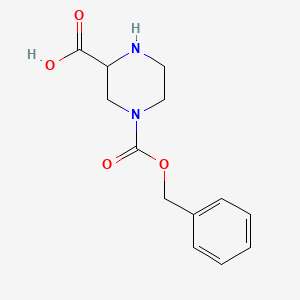

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407886 | |

| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64172-98-1 | |

| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64172-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

CAS Number: 64172-98-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in the landscape of modern medicinal chemistry. Its rigid piperazine core, coupled with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical agents. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a representative synthetic approach, and its significant applications in the development of therapeutics targeting neurodegenerative diseases and inflammatory conditions. Particular focus is given to the biological pathways influenced by the downstream products derived from this key intermediate.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 222-228°C | [1] |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [2] |

Synonyms: 4-cbz-2-piperazinecarboxylic acid, 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, N-Cbz-piperazine-2-carboxylic acid[1][3].

Synthesis and Characterization

Representative Synthetic Protocol

The synthesis would likely involve the selective N-protection of piperazine-2-carboxylic acid at the 4-position using benzyl chloroformate under basic conditions.

Reaction: Piperazine-2-carboxylic acid + Benzyl Chloroformate → this compound

Materials:

-

Piperazine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent system (e.g., dioxane/water, dichloromethane)

Procedure (Hypothetical):

-

Piperazine-2-carboxylic acid is dissolved in an appropriate solvent system (e.g., a mixture of dioxane and water).

-

The solution is cooled in an ice bath to 0-5°C.

-

A base, such as sodium bicarbonate, is added to the solution to neutralize the forthcoming hydrochloric acid byproduct.

-

Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the product is isolated through extraction and purified, typically by recrystallization, to yield the final product.

Characterization Data

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While raw spectral data is not publicly available, the expected characterization data is outlined below.

| Analytical Technique | Expected Data |

| ¹H NMR (Proton NMR) | Signals corresponding to the protons of the benzyl group (aromatic region), the methylene protons of the benzyloxy group, and the protons of the piperazine ring. The chemical shifts and multiplicities would confirm the structure. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift[4]. |

| ¹³C NMR (Carbon NMR) | Resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, the methylene carbon of the benzyloxy group, and the carbons of the piperazine ring[4]. |

| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound, with the retention time being specific to the analytical method used (column, mobile phase, flow rate)[1]. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ at m/z 265.12) would confirm its identity. |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzymes involved in neurological and inflammatory disorders[1]. Its utility lies in providing a rigid scaffold with a defined stereocenter and an amine that can be deprotected for further functionalization.

General Synthetic Workflow

The use of this intermediate in a multi-step synthesis typically follows a logical progression of reactions, such as amide bond formation followed by deprotection of the Cbz group.

Targeting Neurological Disorders: Cholinesterase Inhibition

Derivatives of piperazine-2-carboxylic acid have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease[5]. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Acetylcholinesterase Inhibition Pathway:

The inhibition of AChE and BChE by drugs derived from this compound leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms in Alzheimer's disease[5].

Targeting Inflammatory Conditions: Soluble Epoxide Hydrolase Inhibition

Piperazine derivatives are also being explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs are increased, which can lead to reduced inflammation, pain, and blood pressure.

Soluble Epoxide Hydrolase Signaling Pathway:

By inhibiting sEH, drugs synthesized from this compound can potentiate the beneficial effects of EETs, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

-

Handling: Use in a well-ventilated area, avoid contact with skin and eyes, and prevent dust formation. Avoid contact with strong oxidizing agents and strong acids[1].

Conclusion

This compound is a fundamentally important building block for the synthesis of advanced pharmaceutical compounds. Its well-defined structure and versatile reactivity allow for its incorporation into a variety of drug candidates, particularly those aimed at treating complex diseases such as Alzheimer's and inflammatory conditions. The continued exploration of derivatives from this intermediate is a promising avenue for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this key molecule.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | 64172-98-1 [sigmaaldrich.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation of 4-Cbz-piperazine-2-carboxylic acid

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-Cbz-piperazine-2-carboxylic acid. The document details the necessary experimental protocols and presents the expected quantitative data in a structured format.

Introduction

4-Cbz-piperazine-2-carboxylic acid, with the IUPAC name 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid, is a heterocyclic organic compound. It serves as a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules due to its bifunctional nature, containing both a secondary amine within a piperazine ring, a carboxylic acid, and a carbamate protecting group (Cbz). Accurate structural confirmation is the cornerstone of its application in any synthetic workflow. The molecular formula is C13H16N2O4, and its molecular weight is 264.28 g/mol [1].

Physicochemical Properties

A summary of the key physicochemical properties of 4-Cbz-piperazine-2-carboxylic acid is presented in Table 1.

Table 1: Physicochemical Properties of 4-Cbz-piperazine-2-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C13H16N2O4 | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 222-228°C | |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, which are pivotal for confirming the structure of 4-Cbz-piperazine-2-carboxylic acid.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[2].

1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| 7.30-7.45 | m | 5H | Phenyl-H |

| 5.15 | s | 2H | -CH₂-Ph |

| ~4.1-4.3 | m | 1H | Piperazine-H2 |

| ~3.8-4.0 | m | 2H | Piperazine-H3 (axial & equatorial) |

| ~3.0-3.2 | m | 2H | Piperazine-H5 (axial & equatorial) |

| ~2.8-3.0 | m | 2H | Piperazine-H6 (axial & equatorial) |

| ~2.5 | br s | 1H | -NH |

13C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The expected chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~155 | -N-C(=O)-O- |

| ~137 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-C (ortho) |

| ~128 | Phenyl-C (para) |

| ~127.5 | Phenyl-C (meta) |

| ~66 | -CH₂-Ph |

| ~55 | Piperazine-C2 |

| ~45-50 | Piperazine-C3, C5, C6 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and identifying structural motifs.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Interpretation |

| 265.12 | [M+H]⁺ |

| 221.13 | [M - CO₂ + H]⁺ |

| 177.10 | [M - C₇H₇O₂ + H]⁺ |

| 108.06 | [C₇H₈O]⁺ (benzylic fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 5: Predicted FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Piperazine) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carbamate) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1495 | Medium | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

-

Sample Preparation: Dissolve 5-10 mg of 4-Cbz-piperazine-2-carboxylic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and the amine. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration[3].

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution to the low µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion [M+H]⁺ to obtain fragmentation data, which is invaluable for structural confirmation[4].

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained[5].

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet[5].

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Visualization of the Structure Elucidation Workflow

The logical process for elucidating the structure of 4-Cbz-piperazine-2-carboxylic acid is depicted in the following diagrams.

References

Technical Guide: Solubility Profile of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 64172-98-1) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on its chemical structure, qualitative information for structurally similar compounds, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound, also known as 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, is a heterocyclic organic compound. Its molecular formula is C₁₃H₁₆N₂O₄, and it has a molecular weight of 264.28 g/mol .[1] This compound is primarily utilized as a crucial intermediate in organic synthesis.[1] Specifically, it serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) such as antipsychotics and antidepressants.[1] The presence of a carboxylic acid group, a piperazine ring, and a benzyloxycarbonyl (Cbz or Z) protecting group gives this molecule specific functionalities that are valuable in multi-step synthetic pathways.

Solubility Profile

The solubility of a compound is largely determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and the nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors. Therefore, moderate to good solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of this compound. A structurally related compound, 1-benzyl-4-Boc-piperazine-2-carboxylic acid, is noted to have higher solubility in solvents like dimethylformamide (DMF).[2]

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. Good solubility is anticipated, and it is a commonly used solvent for reactions involving similar piperazine derivatives.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups (carboxylic acid, carbamate, and piperazine nitrogens) suggests that the solubility in non-polar solvents will be limited. The hydrophobic benzyl group may slightly improve solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent. This method is based on the shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the organic solvent.

-

Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic intermediate.

References

Spectroscopic and Structural Elucidation of 4-Cbz-piperazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cbz-piperazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Cbz-piperazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.8 (br s) | Broad Singlet | 1H | COOH |

| 7.39 - 7.30 | Multiplet | 5H | Ar-H (Cbz) |

| 5.08 | Singlet | 2H | CH₂ (Cbz) |

| 4.15 - 4.05 | Multiplet | 1H | H-2 |

| 3.95 - 3.85 | Multiplet | 1H | H-3a |

| 3.75 - 3.65 | Multiplet | 1H | H-5a |

| 3.10 - 2.90 | Multiplet | 2H | H-3b, H-5b |

| 2.85 - 2.70 | Multiplet | 2H | H-6 |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (Carboxylic Acid) |

| 154.5 | C=O (Cbz) |

| 136.9 | Ar-C (Cbz, Quaternary) |

| 128.4 | Ar-C (Cbz) |

| 127.8 | Ar-C (Cbz) |

| 127.7 | Ar-C (Cbz) |

| 66.2 | CH₂ (Cbz) |

| 53.5 | C-2 |

| 49.0 | C-6 |

| 44.5 | C-3 |

| 43.8 | C-5 |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3032 | Medium | C-H stretch (Aromatic) |

| 2925, 2854 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1685 | Strong | C=O stretch (Cbz, Amide) |

| 1498, 1455 | Medium | C=C stretch (Aromatic) |

| 1420 | Medium | C-N stretch |

| 1230 | Strong | C-O stretch |

| 750, 695 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 265.1 | [M+H]⁺ |

| 221.1 | [M - CO₂ + H]⁺ |

| 175.1 | [M - C₇H₇O₂]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Cbz-piperazine-2-carboxylic acid (10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of 4-Cbz-piperazine-2-carboxylic acid.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between structure and spectroscopic data.

The Versatile Scaffold: Unlocking the Potential of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Within this important class of heterocycles, 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid represents a key chiral building block, offering a strategic starting point for the synthesis of a diverse array of therapeutic agents. Its pre-functionalized and protected nature allows for precise and controlled chemical modifications, making it an invaluable tool for drug discovery programs targeting a wide range of diseases, from central nervous system disorders to cancer and infectious diseases. This technical guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of bioactive molecules, presenting key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways influenced by its derivatives.

The Strategic Advantage of the Piperazine Core

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. The presence of two nitrogen atoms provides opportunities for introducing diverse substituents, thereby modulating the physicochemical properties, target affinity, and pharmacokinetic profile of the resulting molecules. The benzyloxycarbonyl (Cbz) protecting group on one nitrogen and the carboxylic acid functionality at the 2-position of the core molecule provide orthogonal handles for selective chemical manipulation, a crucial feature in multi-step organic synthesis.

Therapeutic Applications and Biological Activities of Derivatives

Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The following sections highlight key applications, supported by quantitative biological data.

Central Nervous System (CNS) Disorders

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery. Derivatives of this compound have been explored as potential treatments for Alzheimer's disease and various psychiatric conditions.

A promising strategy for the symptomatic treatment of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their anticholinesterase activity.[1]

| Compound | Target | K_i_ (μM) |

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 0.0016 ± 0.00008 |

| Donepezil (Reference) | BChE | 12.5 ± 2.6 |

| Tacrine (Reference) | BChE | 0.0173 ± 0.0023 |

Table 1: Anticholinesterase activity of piperazine-2-carboxylic acid derivatives.[1]

Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the brain, including dopamine and serotonin receptors. These interactions are fundamental to the mechanisms of action of many antipsychotic and antidepressant drugs.

CXCR4 Antagonism in Inflammation and Oncology

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cell migration, hematopoiesis, and inflammation.[2] Its dysregulation is implicated in various diseases, including cancer metastasis and inflammatory disorders. N-aryl piperazines derived from piperazine-2-carboxylic acid have been investigated as CXCR4 antagonists.[3]

| Compound | Target | IC_50_ (nM) |

| 31 (aza-piperazine linked tetrahydroisoquinoline) | CXCR4 | < 20 |

Table 2: CXCR4 antagonist activity of a piperazine derivative.[3]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4][5]

| Compound | Organism | Zone of Inhibition (mm) |

| V (phenothiazine derivative) | Staphylococcus aureus | 24 |

| V (phenothiazine derivative) | Bacillus subtilis | 22 |

| Streptomycin (Reference) | Staphylococcus aureus | 25 |

| Streptomycin (Reference) | Bacillus subtilis | 23 |

Table 3: Antibacterial activity of a piperazine-phenothiazine derivative.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of derivatives of this compound.

General Procedure for Amide Coupling

The synthesis of piperazine-2-carboxamide derivatives is a common strategy to generate libraries of bioactive compounds. This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.[6][7][8]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.[1]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

In the wells of a 96-well plate, add 25 µL of 15 mM ATCI in water.

-

Add 5 µL of the test compound solution at various concentrations.

-

Add 125 µL of 3 mM DTNB in phosphate buffer.

-

Add 75 µL of phosphate buffer.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE enzyme solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined from the slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which the derivatives of this compound exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with some of the major targets of these compounds.

Dopamine D2 Receptor Signaling

Derivatives targeting the dopamine D2 receptor, a key player in antipsychotic drug action, typically modulate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Serotonin 5-HT1A Receptor Signaling

Ligands for the 5-HT1A receptor, often targeted for antidepressant and anxiolytic effects, also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

CXCR4 Chemokine Receptor Signaling

CXCR4 antagonists interfere with the binding of the chemokine CXCL12, thereby inhibiting downstream signaling cascades involved in cell migration and proliferation, which are critical in cancer metastasis and inflammation.

Conclusion and Future Directions

This compound has firmly established itself as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its utility spans across multiple therapeutic areas, demonstrating the power of the piperazine scaffold in drug discovery. The ability to readily generate diverse libraries of compounds from this core structure, coupled with the significant biological activities observed in its derivatives, ensures its continued importance in the quest for novel therapeutics.

Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel and complex piperazine derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the specific interactions of these compounds with their biological targets will guide the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space accessible from this compound holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. growingscience.com [growingscience.com]

The Carboxybenzyl (Cbz) Group: A Strategic Tool in Piperazine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its synthesis, however, presents the challenge of selective functionalization of its two nitrogen atoms. The carboxybenzyl (Cbz) protecting group has long been a cornerstone in addressing this challenge, enabling the controlled, stepwise synthesis of complex piperazine derivatives. This technical guide provides a comprehensive overview of the role of the Cbz group in piperazine synthesis, detailing its application, advantages, and various deprotection strategies. Through a review of established and contemporary methodologies, this document serves as a critical resource for professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and logical workflows to facilitate the strategic use of this indispensable protecting group.

Introduction

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug discovery. The symmetry of the piperazine ring, however, complicates its direct, selective mono-functionalization, often leading to mixtures of mono- and di-substituted products. To achieve regioselectivity, a common strategy involves the protection of one nitrogen atom, allowing for the selective modification of the other.

The carboxybenzyl (Cbz or Z) group is a widely employed amine-protecting group that offers a robust solution for the mono-functionalization of piperazine. Introduced by Bergmann and Zervas in 1932, the Cbz group provides excellent stability across a wide range of reaction conditions and can be selectively removed under mild conditions, making it an invaluable tool in multi-step syntheses. This guide will explore the intricacies of employing the Cbz group in piperazine synthesis, from its introduction to its cleavage, supported by quantitative data and detailed experimental procedures.

The Role and Advantages of the Cbz Protecting Group

The primary function of the Cbz group in piperazine synthesis is to enable the selective synthesis of N-monosubstituted piperazines. By temporarily blocking one of the amine functionalities, the Cbz group directs the reaction to the unprotected nitrogen, thereby preventing the formation of undesired N,N'-disubstituted byproducts.

Key Advantages of the Cbz Group:

-

Robustness and Stability: The Cbz group is stable to a variety of reagents and reaction conditions, including those that are basic or mildly acidic. This stability allows for a broad range of subsequent chemical transformations on the piperazine scaffold.

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected piperazine, which can simplify purification by recrystallization.

-

Orthogonality: The most common method for Cbz group removal, catalytic hydrogenolysis, is orthogonal to many other protecting groups used in organic synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial for the synthesis of complex molecules with multiple protected functional groups.

Synthesis of Mono-Cbz-Piperazine

The selective introduction of a single Cbz group onto the piperazine ring is typically achieved under Schotten-Baumann conditions. This involves the reaction of piperazine with benzyl chloroformate in the presence of a base. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-protected product.

General Reaction Scheme

Caption: General reaction scheme for the Cbz protection of piperazine.

Quantitative Data for Mono-Cbz-Piperazine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperazine | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | 0 to RT | 20 | ~90 | [1] |

| Piperazine | Benzyl Chloroformate | Na₂CO₃ | H₂O | < 5 | 2-4 | >90 | [2] |

Detailed Experimental Protocol: Synthesis of Benzyl 1-piperazinecarboxylate (Mono-Cbz-Piperazine)

Materials:

-

Piperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure: [1]

-

To a solution of piperazine in a 2:1 mixture of THF and water, add sodium bicarbonate at 0 °C.

-

To this solution, add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at the same temperature for 20 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield the desired mono-Cbz-piperazine.

Deprotection of Cbz-Protected Piperazines

The removal of the Cbz group is a critical step in the synthesis of the final piperazine derivative. Several methods are available, with catalytic hydrogenolysis and acid-mediated cleavage being the most common. The choice of deprotection method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely used method for Cbz deprotection due to its mild reaction conditions and clean byproducts (toluene and carbon dioxide). This method is particularly advantageous when the molecule contains acid- or base-sensitive functional groups.

Caption: Catalytic hydrogenolysis of a Cbz-protected piperazine derivative.

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cbz-protected amine | 10% Pd/C | H₂ (1 atm) | Methanol | RT | 1-16 | >95 | [2] |

| Cbz-protected amine | 5% Pd/C | H₂ (1 atm) | Methanol | 60 | 40 | - | [1] |

| N-Cbz-2-(pyrimidyl)amine | Pd/C + Nb₂O₅/C | H₂ | Methanol | RT | 1 | 97 | [3] |

Materials:

-

Cbz-protected piperazine derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure: [2]

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected piperazine derivative in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Acid-Mediated Deprotection

While catalytic hydrogenolysis is generally preferred, it is incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, acid-mediated deprotection offers a viable alternative. Common reagents for this purpose include hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen chloride in an organic solvent.

Caption: Acid-mediated deprotection of a Cbz-protected piperazine derivative.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cbz-Phenylalanine | 33% HBr in AcOH | Acetic Acid | RT | 1-2 | ~90 | General protocol | | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | Isopropanol | 65-75 | 4 | - |[4] |

Materials:

-

Cbz-protected piperidine derivative (50 g)

-

Isopropanol hydrochloride (IPA·HCl) (1000 ml)

-

Ethyl acetate

Procedure: [4]

-

To a clean and dry round-bottom flask, add the Cbz-protected piperidine derivative and isopropanol hydrochloride at 20-30°C and stir for 15 minutes.

-

Heat the reaction mixture to 65-75°C and maintain for 4 hours at the same temperature.

-

After completion of the reaction, cool the reaction mass to 45-55°C and distill off the solvent under vacuum at a temperature below 50°C.

-

Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.

-

Cool the mixture to 20-30°C and stir for 2 hours to precipitate the product salt.

-

Isolate the product by filtration.

Conclusion

The carboxybenzyl (Cbz) protecting group remains a highly effective and versatile tool in the synthesis of complex piperazine derivatives. Its stability, ease of introduction, and the availability of multiple orthogonal deprotection strategies make it an indispensable component of the synthetic chemist's toolbox. A thorough understanding of the reaction conditions for both the protection and deprotection steps is paramount for the successful implementation of the Cbz group in a synthetic route. This guide has provided a detailed overview of these processes, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in the strategic and efficient synthesis of novel piperazine-containing molecules. By leveraging the principles and methodologies outlined herein, scientists can continue to unlock the vast potential of the piperazine scaffold in the pursuit of new therapeutic agents.

References

- 1. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

Commercial Suppliers and Technical Guide for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key building block in pharmaceutical synthesis. It details commercial suppliers, quantitative data, experimental protocols for its application, and relevant biological pathways.

Commercial Availability

This compound (CAS No: 64172-98-1) and its derivatives are available from a range of commercial chemical suppliers. Sourcing options vary in purity, quantity, and whether the compound is supplied as a free base or a salt. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| Sigma-Aldrich | This compound | 64172-98-1 | C₁₃H₁₆N₂O₄ | ≥97% | Also offers related derivatives.[1] |

| BIOSYNCE | This compound | 64172-98-1 | C₁₃H₁₆N₂O₄ | Not specified | Marketed as an intermediate for organic synthesis.[2] |

| CP Lab Safety | This compound | 64172-98-1 | C₁₃H₁₆N₂O₄ | min 95% | Labeled as a protein degrader building block.[3] |

| BLDpharm | This compound hydrochloride | 64172-99-2 | C₁₃H₁₇ClN₂O₄ | Not specified | Available as the hydrochloride salt.[4] |

| Oakwood Chemical | (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | 138812-69-8 | C₁₃H₁₆N₂O₄ | Not specified | Offers the (S)-enantiomer. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are compiled from various supplier technical data sheets.

| Property | Value | Source |

| Molecular Weight | 264.28 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | [1] |

| Melting Point | 222-228 °C | |

| Storage Temperature | 4 °C | [1] |

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of antipsychotics and antidepressants. Its bifunctional nature, possessing both a protected secondary amine and a carboxylic acid, allows for sequential and controlled elaboration of molecular scaffolds.

One of the most significant applications of this and related piperazine derivatives is in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. CXCR4 and its ligand CXCL12 (SDF-1) play a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.

Experimental Protocols

The following are representative experimental protocols for key transformations involving piperazine carboxylic acid derivatives. These are generalized procedures and may require optimization for specific substrates.

Amide Bond Formation

This protocol outlines a standard procedure for the coupling of a piperazine carboxylic acid with a primary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Amide Coupling Workflow

Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl halide.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Piperazine derivative (e.g., N-Boc-piperazine, as a surrogate for the deprotected form of the title compound)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., Cs₂CO₃ or NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the piperazine derivative (1.2 equivalents), and the base (1.4 equivalents).

-

In a separate vial, dissolve the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in a small amount of anhydrous toluene.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Catalytic Cycle

CXCR4 Signaling Pathway

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling cascades. These pathways are integral to cellular processes such as chemotaxis, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, making it a key target for drug development.

Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[5] These subunits trigger multiple downstream pathways:

-

PI3K/Akt Pathway: The Gβγ subunit activates PI3K, which in turn activates Akt, a key regulator of cell survival and proliferation.[5]

-

MAPK Pathway: The Gαi subunit can indirectly activate the Ras-Raf-MEK-ERK (MAPK) cascade, which is also crucial for cell proliferation and differentiation.[1]

-

PLC/Ca²⁺ Pathway: The Gβγ subunit can activate Phospholipase C (PLC), leading to the generation of IP₃ and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), which acts as a second messenger in various cellular responses.[5]

-

JAK/STAT Pathway: In a G-protein-independent manner, CXCR4 dimerization can lead to the activation of the JAK/STAT pathway, which is involved in gene transcription related to cell survival and proliferation.[1][5]

CXCR4 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for 4-Cbz-piperazine-2-carboxylic acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as 4-Cbz-piperazine-2-carboxylic acid, is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine scaffold, combined with the stereodefined carboxylic acid functionality, makes it an invaluable synthon for introducing conformational constraint and specific stereochemistry into target molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for orthogonal protection strategies, enabling selective functionalization of the piperazine ring, a common motif in a multitude of biologically active compounds.

These application notes provide an overview of the utility of 4-Cbz-piperazine-2-carboxylic acid in the synthesis of complex molecules, with a focus on its application in the development of the HIV protease inhibitor, Indinavir. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide synthetic efforts.

Application in the Synthesis of Indinavir

A prominent example showcasing the utility of chiral piperazine derivatives is the synthesis of Indinavir, an FDA-approved HIV protease inhibitor. The piperazine moiety serves as a key structural component of the drug, and its stereochemistry is crucial for potent biological activity. The synthesis of a key intermediate for Indinavir involves the use of (S)-piperazine-2-carboxylic acid, which is sequentially protected with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This doubly protected intermediate, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid, allows for the selective elaboration of the molecule.

Logical Relationship of Structural Features

The use of orthogonal protecting groups (Boc and Cbz) is a key strategy in the synthesis of complex molecules from 4-Cbz-piperazine-2-carboxylic acid. This allows for the selective deprotection and subsequent functionalization of the two nitrogen atoms of the piperazine ring, as well as the carboxylic acid group.

Caption: Orthogonal protection strategy for utilizing 4-Cbz-piperazine-2-carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of a protected piperazine intermediate used in the synthesis of Indinavir, starting from (S)-piperazine-2-carboxylic acid.

| Step No. | Reaction | Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | Sequential N-Boc and N-Cbz Protection | (S)-Piperazine-2-carboxylic acid | Boc₂O, then Cbz-Cl | (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid | 96 | >99 | [1] |

| 2 | Amide Coupling | (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid | t-Butylamine, EDC, HOBt | (S)-tert-Butyl 4-benzyl 2-(tert-butylcarbamoyl)piperazine-1,4-dicarboxylate | Not Specified | Not Specified | [1] |

| 3 | Cbz Deprotection | (S)-tert-Butyl 4-benzyl 2-(tert-butylcarbamoyl)piperazine-1,4-dicarboxylate | H₂, Pd/C | (S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate | 96 | >99 | [1] |

Experimental Protocols

Protocol 1: Sequential N-Boc and N-Cbz Protection of (S)-Piperazine-2-carboxylic acid

This protocol describes the preparation of (S)-1-tert-butoxycarbonyl-4-benzyloxycarbonyl-piperazine-2-carboxylic acid, a key intermediate for various synthetic applications.

Materials:

-

(S)-Piperazine-2-carboxylic acid dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-Boc Protection:

-

To a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq).

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure.

-

Take up the residue in water and adjust the pH to ~3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-Boc-piperazine-2-carboxylic acid.

-

-

N-Cbz Protection:

-

Dissolve the crude (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).

-

Add benzyl chloroformate (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid.[2]

-

Protocol 2: Amide Coupling with tert-Butylamine

This protocol details the formation of the tert-butylamide from the protected piperazine carboxylic acid.

Materials:

-

(S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid

-

tert-Butylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add tert-butylamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[3][4]

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and utilization of the chiral piperazine building block.

Caption: General workflow for synthesis using the chiral piperazine intermediate.

Mechanism of Action of Indinavir: A Signaling Pathway Perspective

Indinavir is a competitive inhibitor of the HIV-1 protease enzyme.[5] This enzyme is crucial for the lifecycle of the HIV virus as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein components.[6] Inhibition of this cleavage process prevents the maturation of the virus, resulting in the production of non-infectious viral particles.[5]

The following diagram illustrates the mechanism of action of Indinavir.

Caption: Mechanism of HIV-1 protease inhibition by Indinavir.

Conclusion

4-Cbz-piperazine-2-carboxylic acid and its derivatives are indispensable chiral building blocks in modern drug discovery. The strategic use of orthogonal protecting groups, as exemplified in the synthesis of Indinavir, allows for the precise and efficient construction of complex molecular architectures. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel therapeutics, highlighting the importance of this chiral synthon in the development of life-saving medicines.

References

Application Notes and Protocols for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a valuable building block in modern peptide synthesis and drug discovery. Its rigid piperazine core serves as a constrained dipeptide mimic, enabling the synthesis of peptidomimetics with well-defined secondary structures. The incorporation of this moiety can lead to peptides with enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. The benzyloxycarbonyl (Cbz) protecting group on the N4 nitrogen provides an orthogonal handle that can be selectively removed under specific conditions, allowing for further derivatization or cyclization. These application notes provide an overview of its use, detailed experimental protocols, and supporting data for researchers in peptide chemistry and drug development.

Applications in Peptide Science

The unique structural features of this compound make it a versatile tool for several applications in peptide science:

-

Introduction of Conformational Constraints: The piperazine ring restricts the conformational freedom of the peptide backbone, forcing it to adopt a specific turn-like structure. This is particularly useful in mimicking or stabilizing β-turns, which are critical for the biological activity of many peptides.

-

Development of Bioactive Peptide Analogs: By replacing a dipeptide unit with the piperazine scaffold, it is possible to create analogs of bioactive peptides with altered receptor binding affinities and signaling properties. A notable application is in the development of antagonists for G-protein coupled receptors (GPCRs), such as the bombesin receptor.

-

Enhancement of Metabolic Stability: The non-natural piperazine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

-

Scaffold for Combinatorial Libraries: The piperazine core can be functionalized at the N1 and N4 positions, making it an excellent scaffold for the generation of diverse chemical libraries for drug screening.

Data Presentation: Receptor Binding Affinity of Constrained Bombesin Analogues

The incorporation of constrained dipeptide mimics, such as those derived from piperazine-2-carboxylic acid, has been shown to modulate the receptor binding affinity of bombesin (BBN) analogues. The following table summarizes the inhibitory constants (Ki) and IC50 values for several constrained BBN analogues, demonstrating the impact of these modifications on their interaction with GRP/BN receptors.

| Compound ID | Modification | Receptor Target | Cell Line | Binding Affinity (Ki/IC50) | Reference |

| 11 | Seven-membered lactam ring dipeptide mimic | GRP/BN Receptors | Rat Pancreatic Acini | Ki = 1.7 ± 0.4 nM | [1] |

| Swiss 3T3 | Ki = 1.0 ± 0.2 nM | [1] | |||

| 15 | Constrained dipeptide mimic (Antagonist) | GRP/BN Receptors | Rat Pancreatic Acini | Ki = 21 ± 3 nM | [1] |

| Swiss 3T3 | Ki = 7.8 ± 2.0 nM | [1] | |||

| 17 | Constrained dipeptide mimic (Antagonist) | GRP/BN Receptors | Rat Pancreatic Acini | Ki = 3.3 ± 1.0 nM | [1] |

| Swiss 3T3 | Ki = 0.5 ± 0.1 nM | [1] | |||

| Bomproamide | DOTA-aminohexanoyl-[D-Phe⁶, Leu-NHCH₂CH₂CH₃¹³, des Met¹⁴] BBN[6-14] | GRP Receptors | PC-3 Cells | IC50 = 1.36 ± 0.09 nM | [2] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of N-Cbz-protected piperazine-2-carboxylic acid onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry. Due to the potential steric hindrance of the piperazine ring, a robust coupling agent and potentially longer coupling times are recommended.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amide)

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Selective Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group from the N4 position of the piperazine moiety while the peptide is still on the solid support or after cleavage in solution. This method is orthogonal to the acid-labile protecting groups used in standard Fmoc-SPPS.

Materials:

-

Cbz-protected peptide (either on-resin or in solution)

-

Palladium on carbon (10% Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation:

-

On-Resin: Swell the Cbz-protected peptide-resin in a suitable solvent like THF or MeOH in a reaction vessel equipped with a stir bar.

-

In Solution: Dissolve the Cbz-protected peptide in a suitable solvent (MeOH or EtOH).

-

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture (typically 10-20% by weight relative to the peptide).

-

Hydrogenation:

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS for solution-phase or a test cleavage and LC-MS for on-resin). The reaction is typically complete within 2-16 hours.

-

Work-up:

-

Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

On-Resin: The deprotected peptide-resin is now ready for further functionalization.

-

In Solution: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Cbz group deprotection via catalytic hydrogenolysis.

Caption: Simplified Gq-coupled GPCR signaling pathway, relevant for bombesin receptors.

References

Application Notes and Protocols for Coupling Reactions with 4-Cbz-piperazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Benzyloxycarbonyl (Cbz)-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its rigid piperazine core is a common scaffold in a variety of pharmacologically active compounds. The presence of a reactive carboxylic acid at the C2 position and a Cbz-protected amine at the N4 position allows for sequential and site-selective modifications. This document outlines detailed protocols for the most common application of this molecule: amide bond formation at the carboxylic acid moiety, and the subsequent deprotection of the Cbz group to allow for further functionalization.

The primary reaction is the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is typically achieved using standard peptide coupling reagents.[1] The choice of coupling reagent is critical and can depend on the steric hindrance of the substrates, desired reaction times, and cost.[2] Following the amide coupling, the Cbz protecting group can be removed, most commonly via catalytic hydrogenation, to expose the N4 amine for subsequent reactions, such as alkylation or another amide coupling.

Key Reactions and Workflows